N-cyclopentyl-2-fluoroaniline
Overview
Description
N-cyclopentyl-2-fluoroaniline: is an organic compound characterized by a cyclopentyl group attached to the nitrogen atom of an aniline derivative, with a fluorine atom at the second position of the benzene ring. This compound is of interest in various scientific research applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Direct Fluorination: The compound can be synthesized by direct fluorination of cyclopentyl aniline using fluorinating agents such as Selectfluor or xenon difluoride.
Nucleophilic Substitution: Another method involves the nucleophilic substitution of a suitable precursor, such as cyclopentyl bromoaniline, with a fluoride source like potassium fluoride.
Industrial Production Methods: Industrial production typically involves large-scale fluorination processes, ensuring the safety and efficiency of the reaction. The choice of method depends on the desired purity and yield, with direct fluorination being favored for its simplicity and scalability.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic substitution reactions, such as nitration and halogenation, are common.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride are often used.
Substitution: Typical reagents include nitric acid for nitration and bromine for halogenation.
Major Products Formed:
Oxidation: this compound oxide.
Reduction: this compound amine derivatives.
Substitution: this compound nitro derivatives and halogenated products.
Scientific Research Applications
Chemistry: N-cyclopentyl-2-fluoroaniline is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Biology: The compound serves as a probe in biological studies to understand the role of aniline derivatives in biological systems. Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects. Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which N-cyclopentyl-2-fluoroaniline exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The fluorine atom plays a crucial role in enhancing the compound's binding affinity and selectivity towards these targets, leading to its biological activity.
Comparison with Similar Compounds
N-cyclopentyl-2-chloroaniline
N-cyclopentyl-2-bromoaniline
N-cyclopentyl-2-iodoaniline
Uniqueness: N-cyclopentyl-2-fluoroaniline stands out due to the presence of the fluorine atom, which significantly alters its chemical and biological properties compared to its chloro, bromo, and iodo counterparts.
Properties
IUPAC Name |
N-cyclopentyl-2-fluoroaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FN/c12-10-7-3-4-8-11(10)13-9-5-1-2-6-9/h3-4,7-9,13H,1-2,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNUXCYMFOFEOTJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC2=CC=CC=C2F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14FN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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